Hippuryl-L-Lysin

Übersicht

Beschreibung

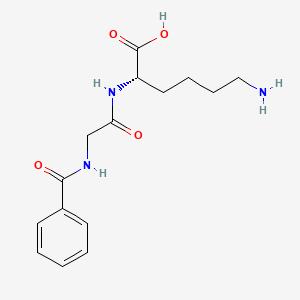

Hippuryl-L-lysine is an organic compound classified as a dipeptide, consisting of a sequence of two alpha-amino acids joined by a peptide bond. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase enzymes . The compound has the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .

Wissenschaftliche Forschungsanwendungen

Hippuryl-L-lysine is widely used in scientific research, particularly in enzymology and biochemistry. It serves as a substrate for carboxypeptidase assays, allowing researchers to measure enzyme activity by monitoring the release of hippuric acid . The compound is also used in studies related to protein modification and peptide synthesis.

Wirkmechanismus

Target of Action

Hippuryl-L-lysine is primarily targeted by the enzyme carboxypeptidase . Carboxypeptidase is a protease enzyme that hydrolyzes (breaks down) the peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. This enzyme is present in many organisms and is involved in the digestion process .

Mode of Action

The interaction of Hippuryl-L-lysine with carboxypeptidase results in the release of hippuric acid . This is a result of the enzymatic cleavage of the Hippuryl-L-lysine molecule by carboxypeptidase . The increase in absorbance at 254 nm is a direct result of this interaction .

Biochemical Pathways

Hippuryl-L-lysine is involved in the lysine biosynthetic pathway . Lysine is an essential amino acid required for protein synthesis in all living organisms. The lysine biosynthetic pathway is a complex process that involves several enzymatic reactions. Hippuryl-L-lysine, as a substrate for carboxypeptidase, plays a role in these reactions .

Pharmacokinetics

It is known that the compound is used in laboratory settings to measure the activity of carboxypeptidase . The rate of hydrolysis of Hippuryl-L-lysine by carboxypeptidase can be used to infer the enzyme’s activity .

Result of Action

The primary result of the action of Hippuryl-L-lysine is the release of hippuric acid . This occurs when the compound is cleaved by carboxypeptidase . Hippuric acid is often measured in biological studies as an indicator of the activity of carboxypeptidase .

Action Environment

The action of Hippuryl-L-lysine is influenced by various environmental factors. For instance, the activity of carboxypeptidase, the primary target of Hippuryl-L-lysine, can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the interaction between Hippuryl-L-lysine and carboxypeptidase .

Biochemische Analyse

Biochemical Properties

Hippuryl-L-lysine is known to interact with enzymes such as carboxypeptidase B . Carboxypeptidase B is an enzyme that cleaves the C-terminal arginine or lysine residue from a polypeptide. The interaction between Hippuryl-L-lysine and carboxypeptidase B is crucial for the enzyme’s function .

Cellular Effects

The effects of Hippuryl-L-lysine on cellular processes are primarily related to its role as a substrate for carboxypeptidase B . The hydrolysis of Hippuryl-L-lysine by carboxypeptidase B can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Hippuryl-L-lysine exerts its effects at the molecular level through its interactions with carboxypeptidase B . The enzyme cleaves the Hippuryl-L-lysine, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Hippuryl-L-lysine over time in laboratory settings are related to its stability and degradation. The half-life of both enzymes at 37 °C is about 10 min, and the decay of enzymatic activity is associated with a quenching (to ;62% of the initial value at 60 min) of the intrinsic fluorescence of the enzyme .

Metabolic Pathways

Hippuryl-L-lysine is involved in the metabolic pathway of carboxypeptidase B . This enzyme interacts with Hippuryl-L-lysine, influencing metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hippuryl-L-lysine can be synthesized through a peptide coupling reaction between hippuric acid and L-lysine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of hippuryl-L-lysine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Hippuryl-L-lysine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: Carried out using acidic or basic conditions to break the peptide bond, yielding hippuric acid and L-lysine.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide to modify the lysine residue.

Substitution: Reactions with reagents such as acyl chlorides to introduce different functional groups.

Major Products Formed

Hydrolysis: Hippuric acid and L-lysine.

Oxidation: Oxidized derivatives of lysine.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hippuryl-L-phenylalanine: Another dipeptide used as a substrate in enzymatic assays.

Hippuryl-L-arginine: Similar in structure and used in carboxypeptidase assays.

Nα-Hippuryl-Nε-(carboxymethyl)-L-lysine: A modified version of hippuryl-L-lysine used in glycation studies.

Uniqueness

Hippuryl-L-lysine is unique due to its specific use as a substrate for carboxypeptidase assays. Its structure allows for the efficient release of hippuric acid, making it a valuable tool in enzymology research .

Biologische Aktivität

Hippuryl-L-lysine is a compound that has garnered attention in various biological and clinical research contexts. Its activity is particularly relevant in the study of enzymatic reactions and potential therapeutic applications. This article explores the biological activity of Hippuryl-L-lysine, supported by data tables, case studies, and relevant research findings.

Hippuryl-L-lysine is a synthetic dipeptide comprised of hippuric acid and L-lysine. The compound's structure allows it to participate in various biochemical reactions, particularly as a substrate for specific enzymes.

Key Properties:

- Molecular Formula: C₁₁H₁₄N₂O₃

- Molecular Weight: 226.24 g/mol

The compound is primarily used as a substrate in assays to measure the activity of carboxypeptidase N (CPN), an enzyme involved in the hydrolysis of peptide bonds. In a study, it was shown that Hippuryl-L-lysine substrate yielded a mean release of 378 nmol of hippuric acid per milliliter of serum per minute, indicating its effectiveness in enzyme activity assays .

Enzymatic Assays

The biological activity of Hippuryl-L-lysine is often assessed through its interaction with carboxypeptidase N. The following table summarizes findings from various studies regarding its enzymatic activity:

| Substrate | Enzyme | Activity (nmol/mL/min) | Reference |

|---|---|---|---|

| Hippuryl-L-arginine | Carboxypeptidase N | 74.8 ± 10.3 | |

| Hippuryl-L-lysine | Carboxypeptidase N | 378 ± 55 |

These results highlight the compound's significant role as a substrate for enzymatic reactions, particularly in clinical chemistry applications.

Sensitization Potential

Research has also indicated that Hippuryl-L-lysine can be involved in immunological responses. A study noted that modifications involving hippuryl groups could lead to the formation of stable products that elicit skin sensitization reactions in experimental models . This suggests potential applications in understanding allergic reactions and sensitization processes.

Clinical Relevance

Hippuryl-L-lysine has been utilized in clinical settings to assess enzyme activity related to various health conditions. For instance, it has been employed to evaluate carboxypeptidase N levels in serum, which can be indicative of certain pathological states.

A notable case involved the use of Hippuryl-L-lysine in a clinical assay that demonstrated its utility in differentiating between normal and pathological enzyme activity levels, thus aiding in diagnostic processes .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZLURYHGISRZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.